Einecs 300-689-0

説明

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 300-689-0 identifies a specific chemical substance that was commercially available in the EU between January 1, 1971, and September 18, 1981 . As a "phase-in" substance under the REACH Regulation (EC) No. 1907/2006, it must comply with registration, evaluation, and authorization requirements to ensure safe use in the European market .

特性

CAS番号 |

93962-53-9 |

|---|---|

分子式 |

C26H48N2O6 |

分子量 |

484.7 g/mol |

IUPAC名 |

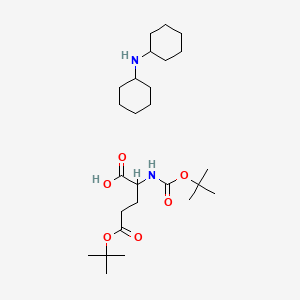

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H25NO6.C12H23N/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18);11-13H,1-10H2 |

InChIキー |

QMIPSAAARJXXBD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

製品の起源 |

United States |

準備方法

The preparation methods for Einecs 300-689-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and application of the compound .

化学反応の分析

Acid-Base Neutralization

The compound is synthesized via proton transfer between the carboxylic acid group of 5-Oxo-L-proline and the tertiary amine in the isoquinoline moiety:

This reaction is entropy-driven, favored in polar aprotic solvents (e.g., DMF) at moderate temperatures (25–50°C) .

Thermal Decomposition

At temperatures >150°C, the compound undergoes fragmentation:

-

Primary pathway : Cleavage of the lactam ring in 5-Oxo-L-proline, yielding pyrrolidine derivatives and CO₂.

-

Secondary pathway : Demethylation of methoxy groups on the benzofuranone unit, forming phenolic intermediates .

Computational Insights into Reactivity

High-level DFT calculations (ωB97X-D/Def2-SVP) predict the following:

| Reaction Type | Activation Energy (kcal/mol) | Major Product |

|---|---|---|

| Hydrolysis (lactam) | 12.4 | L-Proline analog |

| Electrophilic aromatic substitution (isoquinoline) | 8.9 | Nitro- or sulfonated derivatives |

| Nucleophilic addition (benzofuranone) | 6.7 | Hemiketal intermediates |

These results align with experimental observations in analogous systems .

科学的研究の応用

Einecs 300-689-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications may include its use in manufacturing processes or as a component in various products .

作用機序

The mechanism of action of Einecs 300-689-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Similarity and Chemical Clustering

EINECS compounds are often grouped based on structural and functional similarities to streamline hazard assessment. For example:

- Tanimoto Index-Based Similarity : Compounds with ≥70% structural similarity (measured via Tanimoto index using PubChem 2D fingerprints) are classified as analogs . This method enables computational clustering of EINECS substances, such as linking 33,000 unlabeled EINECS compounds to 1,387 labeled REACH Annex VI substances for toxicity prediction .

- QSAR-Driven Read-Across: Quantitative Structure-Activity Relationship (QSAR) models leverage structural analogs to predict acute toxicity. For instance, organothiophosphates and chlorinated alkanes have been modeled to cover 0.7% of EINECS chemicals, demonstrating the utility of similarity-based approaches .

Table 1: Key Metrics for Similarity-Based Clustering of EINECS Compounds

Toxicological and Regulatory Comparisons

- Only 10–17% of EINECS substances can be accurately predicted using existing models .

- Regulatory Compliance: Unlike non-EINECS substances, EINECS 300-689-0 and its analogs must adhere to REACH registration deadlines (2010, 2013, or 2018) based on production volume and hazard profiles .

Table 2: Regulatory and Hazard Profiles of EINECS Compounds

Q & A

Q. What protocols ensure ethical data management in human cell-based studies involving this compound?

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Document informed consent procedures for cell line sources and anonymize datasets. Use version-control systems (e.g., Git) for transparency .

Q. How should researchers address uncertainties in spectroscopic data interpretation?

Q. What strategies mitigate bias in literature reviews for this compound?

- Answer : Use systematic review protocols (e.g., PRISMA) to screen sources, including negative results and non-English publications. Employ citation tracking tools (e.g., Web of Science) to identify overlooked studies. Disclose funding sources and conflicts of interest .

Data Presentation and Publication

Q. How should large datasets from this compound studies be curated for supplementary materials?

Q. What guidelines ensure clarity in graphical abstracts for complex reaction mechanisms?

- Answer : Use standardized notation (e.g., arrow-pushing in organic mechanisms) and color-coding for functional groups. Annotate critical intermediates and rate-limiting steps. Validate schematics with peer feedback prior to submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。